molecular formula C14H14N2O3 B11486559 1-methyl-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

1-methyl-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B11486559
M. Wt: 258.27 g/mol
InChI Key: WCQMSPJSGIJFHL-UHFFFAOYSA-N
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Description

1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the class of furo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a furo[3,4-d]pyrimidine core with a methyl group and a 4-methylphenyl group attached

Preparation Methods

The synthesis of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable aldehyde with a pyrimidine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product .

In industrial production, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets within cells. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, making it a potential candidate for the treatment of inflammatory diseases .

Comparison with Similar Compounds

1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1-METHYL-4-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,7H-FURO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific structural features, which allow for distinct interactions with biological targets and make it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C14H14N2O3/c1-8-3-5-9(6-4-8)12-11-10(7-19-13(11)17)16(2)14(18)15-12/h3-6,12H,7H2,1-2H3,(H,15,18)

InChI Key

WCQMSPJSGIJFHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C

Origin of Product

United States

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